Citalopram-d4 Hydrobromide
Overview
Description
Citalopram-d4 Hydrobromide is an internal standard for the quantification of citalopram . It is a selective serotonin reuptake inhibitor (SSRI) that is commonly prescribed as an antidepressant . It also acts as an antagonist of nicotinic acetylcholine receptors .
Molecular Structure Analysis
The molecular formula of Citalopram-d4 Hydrobromide is C20H17D4FN2O • HBr . The InChI code is InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D; .Chemical Reactions Analysis
Citalopram hydrobromide is susceptible to degradation due to the chemical reactivities of its constituent functional groups under hydrolytic, oxidative, and photolytic environments .Physical And Chemical Properties Analysis
Citalopram-d4 Hydrobromide is a solid . Its solubility is 30 mg/ml in DMF and DMSO, 1 mg/ml in Ethanol, and 2 mg/ml in PBS (pH 7.2) . The formula weight is 409.3 .Scientific Research Applications
1. Transdermal Drug Delivery System
- Application Summary : Citalopram-d4 Hydrobromide is used in a sustained-release transdermal drug delivery system (TDDS) to enhance its bioavailability and antihypertensive effect .
- Methods of Application : A transdermal diffusion meter was used to determine the optimal formulation of the Citalopram-d4 Hydrobromide TDDS. The optimal formulation was found to be 49.2% hydroxypropyl methyl cellulose K 100M, 32.8% polyvinylpyrrolidone K30, 16% oleic acid-azone, and 2% polyacrylic acid resin II .
- Results : The system continuously released an effective dose of Citalopram-d4 Hydrobromide for 24 hours and significantly enhanced its bioavailability. It showed good stability and caused no skin irritation .
2. HPLC Analysis
- Application Summary : Citalopram-d4 Hydrobromide and its four impurities were separated using a developed RP-HPLC method .
- Methods of Application : The influence of different experimental conditions (buffer pH, flow rate, and column temperature) on the chromatographic behavior of Citalopram-d4 Hydrobromide and its four impurities was investigated using partial least squares regression (PLSR) and multilayer perceptron (MLP) artificial neural networks (ANNs) trained by back-propagation .
- Results : The developed HPLC method was found to be linear, specific, sensitive, precise, accurate, and robust. The retention times of Citalopram-d4 Hydrobromide and its impurities, obtained with the developed HPLC method, were used in a quantitative structure retention relationship (QSRR) study .
3. Treatment of Depression
- Application Summary : Citalopram-d4 Hydrobromide is widely used to treat the symptoms of depression. It enhances serotonergic transmission through the inhibition of serotonin reuptake .
- Methods of Application : Citalopram-d4 Hydrobromide is administered orally. The dosage is usually started at a low level and gradually increased until the desired effect is achieved .
- Results : Citalopram-d4 Hydrobromide has been found to be effective in treating depression in numerous clinical trials .
4. Treatment of Obsessive-Compulsive Disorder (OCD)
- Application Summary : Citalopram-d4 Hydrobromide has been used off-label to treat psychiatric conditions such as obsessive-compulsive disorder (OCD) .
- Methods of Application : Similar to the treatment of depression, Citalopram-d4 Hydrobromide is administered orally for the treatment of OCD. The dosage is adjusted based on the patient’s response to the medication .
- Results : While it is not the first-line treatment for OCD, Citalopram-d4 Hydrobromide has been found to be effective in some cases .
5. Treatment of Panic Disorder
- Application Summary : Citalopram-d4 Hydrobromide has been used off-label to treat panic disorder .
- Methods of Application : The medication is administered orally, and the dosage is adjusted based on the patient’s response .
- Results : While it is not the first-line treatment for panic disorder, Citalopram-d4 Hydrobromide has been found to be effective in some cases .
6. Treatment of Diabetic Neuropathy
- Application Summary : Citalopram-d4 Hydrobromide has been used off-label to treat diabetic neuropathy .
- Methods of Application : The medication is administered orally, and the dosage is adjusted based on the patient’s response .
- Results : While it is not the first-line treatment for diabetic neuropathy, Citalopram-d4 Hydrobromide has been found to be effective in some cases .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHMBLDNRMIGDW-VBMPRCAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Citalopram-d4 Hydrobromide | |
CAS RN |
1219803-58-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
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